5-(2-Aminoethyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
88961-65-3 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
5-(2-aminoethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C7H10N2OS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4,8H2,(H2,9,10) |
InChI Key |
AALHGKIMYLYESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Aminoethyl Thiophene 2 Carboxamide and Analogues
Strategies for Constructing the Thiophene-2-carboxamide Core
The formation of the thiophene-2-carboxamide scaffold is a critical phase in the synthesis of the target compound. This is typically achieved through the derivatization of pre-existing thiophene-2-carboxylic acids or by constructing the thiophene (B33073) ring with the carboxamide precursor already in place.
Approaches Involving Thiophene-2-carboxylic Acid Precursors
Thiophene-2-carboxylic acid serves as a versatile and common starting material for the synthesis of 5-(2-aminoethyl)thiophene-2-carboxamide and its analogs. wikipedia.org This precursor can be synthesized through various methods, including the oxidation of 2-acetylthiophene. google.com Once obtained, the carboxylic acid can be activated for amidation.
A notable method for introducing substituents at the 5-position involves the treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA), which facilitates deprotonation at the 5-position, creating a lithiated intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a range of functional groups, which can subsequently be converted to the desired aminoethyl side chain.
Furthermore, 5-substituted thiophene-2-carboxylic acids, such as 5-bromothiophene-2-carboxylic acid, are commercially available or can be synthesized, providing a direct route to functionalization at the 5-position. mdpi.comnih.gov For instance, 5-chlorothiophene-2-carboxylic acid can be synthesized in a one-pot method from 2-thiophenecarboxaldehyde. google.com These halogenated precursors are particularly useful for cross-coupling reactions to introduce more complex side chains. nih.gov
| Precursor | Synthetic Utility |
| Thiophene-2-carboxylic acid | Direct amidation, lithiation at C5 for further functionalization. wikipedia.org |
| 5-Bromothiophene-2-carboxylic acid | Precursor for Suzuki and other cross-coupling reactions to introduce the side chain. mdpi.comnih.gov |
| 5-Chlorothiophene-2-carboxylic acid | Can be synthesized in one-pot and used for further derivatization. google.com |
Formation of the Carboxamide Linkage from Acid Chlorides and Amines
A highly effective and widely used method for forming the carboxamide bond is the reaction between a thiophene-2-carbonyl chloride and an appropriate amine. mdpi.com The acid chloride is typically prepared by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This activated intermediate readily reacts with an amine to form the desired amide.
For the synthesis of the parent compound, N-(2-aminoethyl)thiophene-2-carboxamide, a direct approach involves the reaction of ethyl thiophene-2-carboxylate (B1233283) with an excess of ethylenediamine. prepchem.com This method simultaneously introduces the aminoethyl fragment and forms the amide bond. However, for more complex analogs, a stepwise approach is often preferred, where the thiophene-2-carbonyl chloride is reacted with a protected aminoethyl amine, followed by deprotection.
The coupling of a carboxylic acid and an amine can also be facilitated by various coupling reagents common in peptide synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can efficiently promote amide bond formation under mild conditions. nih.gov
Introduction and Functionalization of the 5-(2-Aminoethyl) Side Chain
One common strategy involves the synthesis of a 5-substituted thiophene-2-carboxylate precursor where the substituent can be readily converted to a 2-aminoethyl group. For example, a 5-nitrothiophene-2-carboxylate can be reduced to the corresponding 5-aminothiophene-2-carboxylate. chemicalbook.com The amino group can then be further functionalized.
Another approach is the introduction of a two-carbon unit at the 5-position, which is then converted to the amine. This can be achieved through several methods:
Reduction of a Nitrile: A 5-(cyanomethyl)thiophene derivative can be synthesized and subsequently reduced to the 2-aminoethyl group using a reducing agent like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Reductive Amination: A 5-formylthiophene-2-carboxamide (B1337578) can undergo reductive amination with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgresearchgate.net
From a Bromomethyl Derivative: A 5-(bromomethyl)thiophene derivative can be synthesized and then reacted with a source of the amino group, such as sodium azide (B81097) followed by reduction, or directly with a protected amine. nih.gov
A direct synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide has been reported by heating ethyl thiophene-2-carboxylate with ethylenediamine. prepchem.com This reaction provides the target molecule in a single step from a simple thiophene precursor, although it may not be suitable for the synthesis of more complex analogs with substituents on the aminoethyl side chain.
| Precursor Functional Group at C5 | Transformation to 2-Aminoethyl Group |
| Nitro (-NO₂) | Reduction to amino (-NH₂), followed by further elaboration. chemicalbook.com |
| Cyano (-CN) on a methyl group (-CH₂CN) | Reduction to the primary amine (-CH₂CH₂NH₂). |
| Formyl (-CHO) | Reductive amination. organic-chemistry.orgresearchgate.net |
| Bromomethyl (-CH₂Br) | Nucleophilic substitution with an amine or azide followed by reduction. nih.gov |
General Synthetic Techniques for Related Thiophene Carboxamide Derivatives
The synthesis of a diverse library of thiophene carboxamide derivatives often employs more general and flexible synthetic strategies that allow for the rapid assembly of substituted thiophene rings.
Multi-component Condensation Reactions for Substituted Thiophenes
Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step from three or more starting materials. The Gewald reaction is a prominent example of an MCR used to synthesize polysubstituted 2-aminothiophenes. researchgate.netnih.gov This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. researchgate.net The resulting 2-aminothiophene can then be further functionalized, for instance, by converting a cyano or ester group at the 3-position into a carboxamide.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, improving yields, and often enhancing product purity. nih.gov This technology can be applied to various steps in the synthesis of thiophene carboxamides, including the formation of the thiophene ring itself and the subsequent functional group manipulations. For instance, the Suzuki cross-coupling of 5-bromothiophene-2-carboxamide (B442588) derivatives with boronic acids can be efficiently carried out under microwave irradiation to introduce aryl or other substituents at the 5-position. nih.gov Similarly, the formation of the carboxamide bond from a carboxylic acid and an amine can be expedited using microwave heating. nih.gov
Cyclization Strategies for Thiophene Ring Formation
The formation of the thiophene ring is a critical step in the synthesis of this compound and its analogues. Several classical and modern cyclization strategies can be employed, each offering a route to thiophenes with substitution patterns relevant to the target compound. These methods typically involve the construction of the five-membered ring from acyclic precursors by forming carbon-sulfur bonds.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful and widely used one-pot multicomponent reaction for the synthesis of 2-aminothiophenes. uobaghdad.edu.iqnih.gov This methodology is particularly relevant for synthesizing precursors to the target molecule, as it directly installs the crucial amino group at the C2 position. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. nih.gov
The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. chemrxiv.org Variations of the Gewald reaction can produce a wide array of substituted 2-aminothiophenes, making it a versatile tool for creating analogues. umich.eduresearchgate.netresearchgate.net For instance, by choosing a ketone with a protected aminoethyl side chain, one could potentially construct a thiophene ring with the desired substituents at positions 2 and 5.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. wikipedia.orgyoutube.com While it typically produces 3-hydroxythiophenes, variations can yield other substitution patterns. The resulting thiophene-2-carboxylic acid ester is a key intermediate that can be readily converted to the corresponding carboxamide. The flexibility of the starting materials allows for the introduction of various substituents onto the thiophene ring. wikipedia.org
Hinsberg Thiophene Synthesis
The Hinsberg synthesis is a method that produces 3,4-disubstituted thiophene-2,5-dicarbonyl compounds from the reaction of an α-dicarbonyl compound with diethyl thiodiacetate. researchgate.netresearchgate.net This reaction proceeds via a double aldol-type condensation. youtube.com The resulting product, a thiophene with carboxyl groups at both the C2 and C5 positions, provides a scaffold that can be selectively modified. For example, one of the carboxylic acid groups could be converted to a carboxamide, while the other could be transformed into an aminoethyl group through a series of reduction and functional group interconversion steps, thus providing a potential, albeit lengthy, route to the target compound and its analogues.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a fundamental method for preparing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. derpharmachemica.comwikipedia.org In this reaction, the 1,4-dicarbonyl precursor is heated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to effect cyclization and form the thiophene ring. uobaghdad.edu.iqorganic-chemistry.org This method is highly effective for producing 2,5-disubstituted thiophenes. organic-chemistry.orgresearchgate.net By starting with an appropriately substituted 1,4-diketone, one could synthesize a thiophene with the necessary side chains at the C2 and C5 positions, which could then be elaborated to the final aminoethyl and carboxamide functionalities.
| Synthesis Method | Key Precursors | Primary Thiophene Product | Relevance to Target Compound |
|---|---|---|---|
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene-3-carboxylate/carbonitrile | Directly forms the 2-amino functionality, a key feature of analogues. |
| Fiesselmann Synthesis | Thioglycolic acid ester, α,β-Acetylenic ester | 3-Hydroxythiophene-2-carboxylate | Provides the thiophene-2-carboxylate precursor for the carboxamide group. |
| Hinsberg Synthesis | α-Diketone, Diethyl thiodiacetate | Thiophene-2,5-dicarboxylate | Creates a 2,5-disubstituted scaffold for further functionalization. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent | 2,5-Disubstituted thiophene | Versatile method to install side chains at the C2 and C5 positions. |
Stereoselective Synthesis of Chiral Analogues (If applicable based on future research)
While this compound itself is achiral, analogues can be designed to contain stereocenters, which is of significant interest in medicinal chemistry as enantiomers often exhibit different biological activities. The stereoselective synthesis of such chiral analogues would likely focus on introducing chirality into the side chains, particularly the 2-aminoethyl group.
Currently, there is no specific literature detailing the stereoselective synthesis of chiral analogues of this compound. However, established principles of asymmetric synthesis can be applied to create such molecules. For instance, a chiral center could be introduced at the α- or β-position of the aminoethyl side chain.
One potential strategy involves the synthesis of a chiral precursor that is then used in one of the thiophene ring-forming reactions. For example, a chiral β-amino ketone could be employed in a Gewald-type synthesis. Alternatively, a pre-formed achiral thiophene could be functionalized using stereoselective methods. This could involve the asymmetric reduction of a ketone on the side chain or the use of chiral catalysts to direct the addition of a functional group. nih.gov
Research into chiral thiophene-based ligands and catalysts has demonstrated the feasibility of achieving high enantioselectivity in reactions involving thiophene derivatives. nih.goviaea.org For example, chiral thiophene-based diamine ligands have been shown to be effective in palladium-catalyzed enantioselective allylic alkylation. researchgate.net Furthermore, chiral polythiophenes have been synthesized where the chirality is introduced via a pendant group on the thiophene ring. rsc.orgnih.gov These studies provide a strong foundation for future research aimed at developing stereoselective routes to chiral analogues of this compound.
| Potential Stereoselective Strategy | Description | Applicability to Chiral Analogues |
|---|---|---|
| Use of Chiral Building Blocks | Incorporating a chiral precursor (e.g., a chiral ketone or ester) into a cyclization reaction like the Gewald or Paal-Knorr synthesis. | A direct method to establish a stereocenter in the side chain during the formation of the thiophene core. |
| Asymmetric Catalysis on Prochiral Substrates | Employing a chiral catalyst to perform an enantioselective transformation on a prochiral thiophene derivative, such as the asymmetric reduction of a ketone side chain. | Allows for the creation of chirality after the thiophene ring has been formed. |
| Resolution of Racemates | Synthesizing a racemic mixture of the chiral analogue and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. | A classical and often practical approach when a direct stereoselective synthesis is not available. |
| Chiral Auxiliary-Mediated Synthesis | Attaching a chiral auxiliary to a precursor to direct a stereoselective reaction, followed by the removal of the auxiliary. | A well-established method in organic synthesis that could be adapted for functionalizing the thiophene side chains. |
Chemical Reactivity and Derivatization Strategies for 5 2 Aminoethyl Thiophene 2 Carboxamide Scaffolds
Modifications at the Thiophene (B33073) Ring System
The thiophene nucleus is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.comnumberanalytics.com The presence of the sulfur atom donates electron density to the ring, facilitating attacks by electrophiles, which typically occur at the C-2 position. numberanalytics.comuop.edu.pk In the case of 5-(2-aminoethyl)thiophene-2-carboxamide, the 2- and 5-positions are already substituted. The carboxamide at the 2-position acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, while the aminoethyl group at the 5-position is activating. These competing effects influence the regioselectivity of further substitutions, which will occur at the available C-3 and C-4 positions.
The thiophene ring readily undergoes electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov The substitution pattern is dictated by the directing effects of the existing functional groups.
Halogenation: Direct halogenation of the thiophene ring using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce bromine or chlorine atoms, respectively, at the vacant 3- and/or 4-positions. jcu.edu.au
Nitration: Nitration of thiophene can be achieved using a mixture of nitric and sulfuric acids, typically leading to the formation of nitro-substituted thiophenes. numberanalytics.com For the target scaffold, this reaction would yield a mixture of 3-nitro and 4-nitro derivatives. These nitro-substituted compounds can serve as versatile intermediates, for example, through reduction to the corresponding amino group. nih.gov
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, thiophene can undergo Friedel-Crafts acylation with acyl chlorides to introduce acyl groups onto the ring. numberanalytics.com This provides a direct method for forming carbon-carbon bonds and introducing ketone functionalities.
Table 1: Examples of Electrophilic Substitution Reactions on Thiophene
| Reaction Type | Reagents | Typical Product |
|---|---|---|
| Bromination | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Bromothiophene |
| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Nitrothiophene |
| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) / Lewis Acid (e.g., AlCl₃) | Acylthiophene |
Beyond direct substitution, the thiophene nucleus can be functionalized through modern cross-coupling methodologies, which often begin with halogenation of the ring.
Halogenation as a Precursor Step: The introduction of a halogen, particularly bromine or iodine, onto the thiophene ring at the 3- or 4-position is a key strategy for subsequent derivatization. nih.govresearchgate.net These halogenated thiophenes are stable and serve as excellent substrates for metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki and Stille reactions are powerful tools for creating carbon-carbon bonds. nih.gov
Suzuki Coupling: A halogenated this compound derivative can be coupled with a variety of aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of diverse aromatic systems. A relevant study demonstrated the successful synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki coupling between 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl boronic acids. mdpi.com
Stille Coupling: This reaction involves the coupling of a halogenated thiophene with an organotin compound, also catalyzed by palladium. nih.gov It offers an alternative route for introducing aryl, heteroaryl, or vinyl groups onto the thiophene scaffold.
Table 2: Aryl Groups Introduced onto a Thiophene-2-Carboxamide Scaffold via Suzuki Coupling
| Aryl Boronic Acid | Resulting Aryl Moiety at Position 5 |
|---|---|
| Phenylboronic acid | Phenyl |
| 4-Methylphenylboronic acid | 4-Methylphenyl (p-tolyl) |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| Thiophene-2-boronic acid | 2-Thienyl |
| Pyridin-3-ylboronic acid | 3-Pyridinyl |
Data derived from analogous reactions on thiophene scaffolds. mdpi.com
Functional Group Transformations on the Carboxamide Moiety
The primary carboxamide group is a key functional handle for derivatization, although its reactivity must be managed in the presence of the more nucleophilic primary amine on the side chain.
Modification of the carboxamide nitrogen can be achieved through alkylation or acylation. These reactions would typically require prior protection of the highly reactive primary amine on the aminoethyl side chain to ensure selectivity.
N-Alkylation: While the N-alkylation of heteroaromatic amines can sometimes be challenging, methods have been developed for similar systems. nih.gov For the carboxamide, deprotonation with a suitable base followed by reaction with an alkyl halide would introduce an alkyl group on the nitrogen, yielding a secondary amide.
N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) under basic conditions can lead to the formation of an imide functional group. This transformation alters the electronic properties and steric profile of the carboxamide moiety.
The formation of a Schiff base (or imine) is a condensation reaction that characteristically occurs between a primary amine and an aldehyde or ketone. orientjchem.orgoncologyradiotherapy.comnih.gov The primary carboxamide group (-CONH₂) does not typically undergo this transformation directly. The carbon atom of an amide is significantly less electrophilic than that of an aldehyde or ketone, and the -NH₂ group of a primary amide is not sufficiently nucleophilic under standard Schiff base formation conditions.
Diversification of the Aminoethyl Side Chain
The primary amine of the aminoethyl side chain is the most nucleophilic site on the molecule and represents a prime target for diversification. A vast array of modifications can be introduced at this position.
N-Alkylation and N-Acylation: The primary amine can be easily converted into secondary or tertiary amines through reductive amination or reaction with alkyl halides. Similarly, acylation with acid chlorides or anhydrides yields a diverse range of amide derivatives.
Sulfonamide Formation: Reaction with various sulfonyl chlorides in the presence of a base provides a straightforward route to sulfonamides, introducing a key functional group found in many biologically active compounds.
Schiff Base Formation: As mentioned previously, this primary amine is the ideal functional group for forming Schiff bases. Condensation with a wide variety of substituted aromatic or aliphatic aldehydes and ketones can generate a large library of imine derivatives. orientjchem.orgnih.govekb.eg This reaction is typically carried out in a suitable solvent, sometimes with acid catalysis, to afford the corresponding Schiff base. orientjchem.orgoncologyradiotherapy.com
Table 3: Potential Diversification Reactions for the Aminoethyl Side Chain
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| N-Acylation | R-COCl, Base | Secondary Amide |
| N-Sulfonylation | R-SO₂Cl, Base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde/Ketone, Acid/Base Catalyst | Imine (Schiff Base) |
Amine Reactivity and Derivatization (e.g., Acylation, Alkylation)
The primary amine of the 2-aminoethyl side chain in this compound exhibits typical nucleophilic character, making it amenable to a range of classical amine derivatization reactions.
Acylation: The amine readily undergoes acylation upon reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms a stable amide bond, allowing for the introduction of a wide array of substituents. The reaction conditions are generally mild, often proceeding at room temperature in the presence of a base to neutralize the acidic byproduct. This strategy is fundamental for structure-activity relationship (SAR) studies, where different acyl groups can be systematically introduced to probe interactions with biological targets.
Alkylation: Alkylation of the primary amine can be achieved through various methods. Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can sometimes be challenging to control, potentially resulting in over-alkylation to form quaternary ammonium (B1175870) salts.
A more controlled approach for mono-alkylation is reductive amination . This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the corresponding secondary or tertiary amine. This method is highly versatile and widely used for the controlled introduction of alkyl groups.
Below is a table summarizing these key derivatization reactions of the primary amine.
| Reaction Type | Reagents | Product Functional Group | Key Features |
| Acylation | Acyl Halides, Acid Anhydrides | Amide | Forms a stable amide bond; versatile for introducing various substituents. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Can be difficult to control, risk of over-alkylation. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled mono- or di-alkylation; high yields and substrate scope. |
This table provides a summary of common derivatization reactions for the primary amine of this compound.
Formation of Complex Amine Structures
The primary amine of this compound is a critical building block for the synthesis of more elaborate molecular frameworks. Its bifunctional nature, possessing two reactive N-H bonds, allows it to participate in cyclocondensation and macrocyclization reactions.
For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems. The specific outcome of such reactions is highly dependent on the nature of the electrophilic partner and the reaction conditions employed. This approach provides a pathway to novel heterocyclic scaffolds where the thiophene-2-carboxamide moiety is integrated into a larger, more constrained ring system.
Furthermore, the amine can serve as a nucleophilic component in multicomponent reactions, allowing for the rapid assembly of complex molecules in a single synthetic operation. These strategies are of significant interest in combinatorial chemistry and drug discovery for generating libraries of structurally diverse compounds.
Conjugation and Bioconjugation Approaches for Probes or Targeting
The presence of a reactive primary amine makes this compound an excellent candidate for conjugation to other molecules, including biomolecules, to create probes for biological imaging or targeted drug delivery systems.
Bioconjugation: The amine can be readily coupled to proteins, peptides, or nucleic acids. A common strategy involves the reaction of the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the biomolecule of interest. This reaction forms a stable amide linkage under physiological conditions. Another prevalent method is the use of isothiocyanates, which react with the amine to form a stable thiourea (B124793) linkage.
For example, a fluorescent dye containing an NHS ester or isothiocyanate group can be conjugated to the amine of the thiophene scaffold to create a fluorescent probe. The thiophene moiety itself may possess interesting photophysical properties that can be modulated upon binding to a biological target. The aminoethyl linker provides flexibility and spatial separation between the thiophene core and the conjugated partner.
An analogous strategy has been demonstrated with other aminoethyl-containing scaffolds, such as 5'-S-(2-aminoethyl)-5'-thioadenosine, which was reacted with fluorescein (B123965) isothiocyanate to create a fluorescent ligand for the equilibrative inhibitor-sensitive nucleoside transporter. nih.gov This highlights the general utility of the aminoethyl group as a handle for bioconjugation.
The table below outlines common bioconjugation strategies applicable to the this compound scaffold.
| Conjugation Chemistry | Reactive Group on Partner Molecule | Resulting Linkage | Common Applications |
| Amide Bond Formation | N-Hydroxysuccinimide (NHS) Ester | Amide | Protein labeling, peptide conjugation, probe synthesis. |
| Thiourea Formation | Isothiocyanate | Thiourea | Attaching fluorescent dyes and other labels. |
This table summarizes key bioconjugation approaches utilizing the primary amine of this compound.
Structure Activity Relationship Sar Studies of 5 2 Aminoethyl Thiophene 2 Carboxamide Analogues
Influence of Substituent Position and Electronic Properties on Biological Activity
The biological activity of thiophene (B33073) carboxamide derivatives is significantly modulated by the nature, position, and electronic characteristics of substituents on the thiophene ring and associated side chains. Modifications to the thiophene nucleus can alter the electronic distribution and molecular geometry, which in turn enhances or diminishes the compound's reactivity and biological potential. mdpi.com The electron delocalization of the sulfur atom within the π-system makes thiophene a reactive analogue of benzene (B151609), underscoring its value as a versatile pharmacophore. mdpi.com
Studies on various thiophene-2-carboxamide derivatives have demonstrated that the type of substituent at position 3 plays a crucial role. For instance, derivatives with an amino group at the 3-position (3-amino thiophene-2-carboxamides) exhibit more potent antioxidant and antibacterial activity compared to those with hydroxyl or methyl groups at the same position. nih.gov The enhanced activity of the amino derivatives is attributed to the presence of the amino group and the absence of an azo moiety in the tested series. nih.gov
The electronic properties of these substituents are also a key determinant of activity. Density functional theory (DFT) investigations revealed that amino-substituted derivatives possess the highest HOMO-LUMO energy gap, while methyl-substituted derivatives have the lowest, correlating with observed differences in biological activity. nih.gov Furthermore, the presence of electron-withdrawing groups, such as a p-Br on a benzylidene portion of a thiophene derivative, has been shown to confer significant anticancer activity. mdpi.com Similarly, the introduction of a bromine atom at the 5-position of the thiophene ring is expected to influence the compound's physicochemical and biological properties. ontosight.ai
The position of substituents on appended aryl rings is also critical. In one study of anticancer agents, moving a halogen substituent from the ortho to the para position on a phenyl ring attached to the thiophene scaffold resulted in increased activity against the Hep3B cancer cell line. nih.gov The length and nature of alkyl chains attached to the core structure also play an essential role; shortening an n-dodecyl group in the tail part of certain thiophene carboxamide analogues significantly affects their growth inhibitory activities against human cancer cell lines. nih.gov
Table 1: Influence of Substituents on the Biological Activity of Thiophene-2-Carboxamide Analogues
| Compound Series | Substituent & Position | Observed Effect on Activity | Biological Activity Tested | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxamides | Amino group at position 3 | Higher activity | Antioxidant, Antibacterial | nih.gov |
| Thiophene-2-carboxamides | Hydroxyl group at position 3 | Moderate activity | Antioxidant | nih.gov |
| Thiophene-2-carboxamides | Methyl group at position 3 | Lowest activity | Antioxidant | nih.gov |
| Thiophene derivatives | Electron-withdrawing group (p-Br) on benzylidene | Significant activity | Anticancer | mdpi.com |
| Phenyl-thiophene-carboxamides | Halogen at para-position of phenyl ring | Increased activity | Anticancer (Hep3B) | nih.gov |
| Solamin analogues | Shortened alkyl chain in tail part | Significantly affected activity | Anticancer | nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of thiophene carboxamide analogues is pivotal for their interaction with biological targets. Conformational analysis helps to identify the low-energy, bioactive conformations that are responsible for the observed biological effects. Molecular docking simulations are a powerful tool for predicting the putative binding modes of these compounds and understanding their interaction profiles within the binding sites of target proteins, such as tubulin. nih.gov
For example, docking studies of certain thiophene carboxamide derivatives designed as biomimetics of CA-4 (a known anticancer agent) revealed that these molecules can accommodate deeply within the colchicine (B1669291) binding site of tubulin. nih.gov The specific conformation adopted allows for the formation of key interactions. Analysis of the highest-ranked docked poses showed that these analogues can form multiple hydrogen bonds and hydrophobic interactions with residues in the target protein. nih.gov For instance, one active compound formed a hydrogen bond with residue N-101 of c-tubulin and three hydrophobic interactions within d-tubulin, while another formed two hydrogen bonds (with S-178 of c-tubulin and Q-245 of d-tubulin) and four hydrophobic interactions. nih.gov These specific interactions, dictated by the compound's conformation, are crucial for its biological activity.
Insights from Bioisosteric Replacements within Thiophene Carboxamide Frameworks (e.g., Furan (B31954) Bioisosteres)
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by exchanging an atom or group with another that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com This approach can improve potency, selectivity, and pharmacokinetic profiles. researchgate.net Within heterocyclic frameworks, thiophene and furan are well-known bioisosteres of each other and of other aromatic rings like benzene and pyridine. researchgate.netcambridgemedchemconsulting.com
Replacing a thiophene ring with a furan ring, or vice versa, can modulate the electronic and steric properties of a molecule while often maintaining its core biological activity. For example, in the context of C-nucleoside analogues, thiophenfurin (B1242058) (5-β-d-ribofuranosylthiophene-3-carboxamide) and furanfurin (5-β-d-ribofuranosylfuran-3-carboxamide) are bioisosteres. researchgate.net Studies comparing their activity against cancer cell lines showed that thiophenfurin was active in vivo against L1210 leukemia cells, while furanfurin was inactive in the same test. researchgate.net This highlights that even though they are considered bioisosteres, subtle differences can lead to significant changes in biological outcomes. Thiophenfurin was also found to be more efficiently converted to its active NAD analogue metabolite compared to furanfurin, suggesting the bioisosteric replacement affected the molecule's metabolic activation. researchgate.net
The strategic application of such replacements allows for the fine-tuning of a compound's properties. Exchanging a phenyl ring for a thiophene or furan ring is a common tactic used to alter metabolic stability, polarity, and solubility. cambridgemedchemconsulting.comnih.gov
Table 2: Common Bioisosteric Replacements for Aromatic Rings
| Original Ring/Group | Common Bioisosteres | Potential Impact of Replacement | Reference |
|---|---|---|---|
| Phenyl | Pyridyl, Thiophene, Furan, Thiazole, Pyrazole | Altered polarity, reduced metabolism, improved solubility | cambridgemedchemconsulting.com |
| Thiophene | Furan, Selenophene, Benzene | Modified electronic properties and metabolic stability | researchgate.netresearchgate.net |
| Carboxylic Acid | Furan, Sulfonamide | Fine-tuning of pharmacokinetic and pharmacodynamic properties | nih.gov |
Effects of Hydrogen Bonding and Lipophilicity on Activity
Hydrogen bonds and lipophilicity are fundamental physicochemical properties that profoundly influence the activity of thiophene carboxamide analogues. Hydrogen bonding is critical for molecular recognition at the target site, while lipophilicity governs the compound's ability to traverse biological membranes and reach its site of action.
Exploration of Biological Activities and Molecular Mechanisms
Antiviral Research Pathways
The thiophene (B33073) carboxamide scaffold has emerged as a promising framework for the development of novel antiviral agents. Researchers have investigated its potential to inhibit the replication of various viruses, with a particular focus on RNA viruses.
Inhibition of Viral Replication Targets
Derivatives of thiophene-2-carboxamide have been shown to interfere with the intracellular replication of viruses. jst.go.jpnih.gov A time-of-addition assay, which helps determine the stage of the viral life cycle an inhibitor targets, was performed on a potent heterocyclic carboxamide derivative, 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole (4b). jst.go.jp The results suggested that this class of compounds likely acts on intracellular viral replication or potentially the later stages of viral infection, rather than directly targeting and inactivating viral particles before they enter host cells. jst.go.jp This mechanism is similar to that of known replication inhibitors like 2′-C-methylcytidine (2'CMC). jst.go.jp Further studies on other thiophene derivatives have identified their ability to act as viral entry inhibitors by disrupting the interaction between the viral glycoprotein (B1211001) and host cell receptors. nih.gov
Specific Antiviral Potency Against RNA Viruses (e.g., Norovirus)
Significant research has been conducted on the efficacy of thiophene-2-carboxamide derivatives against norovirus, a highly contagious RNA virus. In a screening campaign using a cytopathic effect reduction assay, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide was identified as an anti-norovirus agent with a 50% effective concentration (EC₅₀) of 37 µM. jst.go.jpnih.gov
Structure-activity relationship (SAR) studies were conducted to optimize this initial hit. These studies highlighted the importance of halogen substituents on the thiophene ring for antiviral activity. jst.go.jpnih.gov For instance, a 3,5-di-bromo-thiophene derivative showed an improved EC₅₀ of 24 µM. nih.gov By creating a hybrid of the most effective thiophene and benzothiazole (B30560) moieties, researchers synthesized 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole (compound 4b), which demonstrated the most potent anti-norovirus activity with an EC₅₀ value of 0.53 µM, representing a 70-fold increase in potency compared to the original hit compound. nih.gov
| Compound | Description | Anti-Norovirus Activity (EC₅₀) | Reference |
|---|---|---|---|
| Compound 1 | 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 37 µM | jst.go.jpnih.gov |
| Compound 2j | 3,5-di-boromo-thiophene derivative | 24 µM | nih.gov |
| Compound 4b | 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole | 0.53 µM | nih.gov |
Antimicrobial Investigations
The thiophene core is a key feature in many compounds investigated for their antimicrobial properties. Thiophene-2-carboxamide derivatives, in particular, have been synthesized and tested against a range of bacterial and fungal pathogens.
Antibacterial Efficacy and Spectrum of Activity
Studies on various thiophene-2-carboxamide derivatives have revealed significant antibacterial activity. For example, a series of 3-amino thiophene-2-carboxamide compounds demonstrated higher antibacterial efficacy than their 3-hydroxy or 3-methyl counterparts. nih.gov These compounds were generally more active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov
One specific derivative, an amino thiophene-2-carboxamide containing a methoxy (B1213986) group (compound 7b), showed excellent activity against P. aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition) when compared to the antibiotic ampicillin. nih.gov Other research has focused on developing thiophene-2-carboxamide analogues to combat drug-resistant strains, such as extended-spectrum β-lactamase (ESBL) producing E. coli. mdpi.com
| Compound Class/Derivative | Bacterial Strain | Activity/Inhibition | Reference |
|---|---|---|---|
| Amino thiophene-2-carboxamide (7b) | Pseudomonas aeruginosa | 86.9% | nih.gov |
| Amino thiophene-2-carboxamide (7b) | Staphylococcus aureus | 83.3% | nih.gov |
| Amino thiophene-2-carboxamide (7b) | Bacillus subtilis | 82.6% | nih.gov |
| Hydroxy thiophene-2-carboxamide (3b) | Bacillus subtilis | 78.3% | nih.gov |
| Hydroxy thiophene-2-carboxamide (3b) | Staphylococcus aureus | 70.8% | nih.gov |
Antifungal Activities against Plant Pathogens and Other Fungi
The thiophene scaffold is present in several agricultural fungicides. nih.gov Research into new thiophene-containing compounds aims to address the growing issue of fungicide resistance in plant pathogens. nih.gov A series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized to test their efficacy against cucumber downy mildew (Pseudoperonospora cubensis), a destructive oomycete plant pathogen. nih.gov
In greenhouse trials, two compounds from this series, 4a and 4f, exhibited excellent fungicidal activity, with EC₅₀ values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov This level of activity was superior to the commercial fungicides diflumetorim (B165605) (EC₅₀ = 21.44 mg/L) and flumorph (B1672888) (EC₅₀ = 7.55 mg/L). nih.gov Field trials further confirmed the high efficacy of compound 4f, suggesting that thiophene-based carboxamides are promising candidates for developing new fungicides to control plant diseases. nih.gov
| Compound | Pathogen | Fungicidal Activity (EC₅₀) | Reference |
|---|---|---|---|
| Compound 4a | Pseudoperonospora cubensis | 4.69 mg/L | nih.gov |
| Compound 4f | Pseudoperonospora cubensis | 1.96 mg/L | nih.gov |
| Diflumetorim (Control) | Pseudoperonospora cubensis | 21.44 mg/L | nih.gov |
| Flumorph (Control) | Pseudoperonospora cubensis | 7.55 mg/L | nih.gov |
Antituberculosis Activity
The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new therapeutic agents. jetir.org The thiophene carboxamide scaffold is among the structures being investigated for activity against Mycobacterium tuberculosis. Quantitative structure-activity relationship (QSAR) studies have been performed on substituted thiophene carboxamide derivatives to design more potent anti-tubercular agents. jetir.org
Research on related structures, such as benzo[b]thiophene-2-carboxylic acid derivatives, has identified compounds with potent antimycobacterial properties. nih.gov Molecular docking studies suggest these compounds may act by targeting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Another related series, 3-aminothieno[2,3-b]pyridine-2-carboxamides, has also been explored as a potential drug scaffold against M. tuberculosis. acs.org One specific thiophene-containing compound, designated Thiophene-2 (TP2), was found to be a specific inhibitor of polyketide synthase 13 (Pks13), an enzyme essential for mycolic acid biosynthesis, and showed activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 1 µM. medchemexpress.com
Anticancer and Antiproliferative Activity Studies
Thiophene-2-carboxamide derivatives have emerged as a promising class of compounds in the development of novel cancer therapies. nih.govresearchgate.net Their biological potential is enhanced by the electronic distribution and molecular geometry conferred by the thiophene ring. mdpi.com Research has shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, often with selectivity compared to normal cells. mdpi.com
The anticancer activity of thiophene carboxamide derivatives has been evaluated against a panel of human cancer cell lines. Studies have shown that the cytotoxic efficacy can be influenced by the specific substitutions on the thiophene carboxamide core.
For instance, a series of synthesized thiophene carboxamide compounds, including MB-D1, MB-D2, and MB-D4, displayed notable antiproliferative effects against human melanoma (A375), colorectal adenocarcinoma (HT-29), and breast cancer (MCF-7) cell lines, particularly at higher concentrations. mdpi.com Among these, compound MB-D2 was identified as the most cytotoxic. mdpi.com Another study highlighted a derivative with a 4-Cl-phenyl ring that exhibited potent inhibitory activity against MCF-7, K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast cancer) cell lines. researchgate.net
Similarly, ortho-amino thiophene carboxamide derivatives 5 and 21 showed significant cytotoxicity against HepG-2 and HCT-116 (colorectal carcinoma) cells, with compound 5 being 2.3 times more potent than the standard drug Sorafenib against HepG-2. nih.gov Thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) also demonstrated efficacy, with compounds 2b and 2e being the most active against the Hep3B hepatocellular carcinoma cell line. nih.gov
The cytotoxicity of these compounds is not always universal across all cancer types. For example, the thiophene derivative F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) showed potent activity against lymphoma and leukemia cell lines. researchgate.net This highlights the importance of the molecular structure in determining the spectrum of activity.
| Compound/Derivative | Cancer Cell Lines Tested | Observed Activity (IC50/Effect) | Reference |
|---|---|---|---|
| MB-D2 | A375, HT-29, MCF-7 | Most cytotoxic of the series; reduced MCF-7 viability to 38.93% at 100 μΜ. | mdpi.com |
| Derivative with 4-Cl-phenyl ring | MCF-7, K562, HepG2, MDA-MB-231 | Potent inhibitory activity. IC50 of 0.096 μM against MCF-7 for a related compound (5b). | researchgate.net |
| Compound 5 | HepG-2, HCT-116 | IC50 = 0.59 μM against VEGFR-2; 2.3-fold more cytotoxic than Sorafenib against HepG-2. | nih.gov |
| Compound 21 | HepG-2, HCT-116 | IC50 = 1.29 μM against VEGFR-2. | nih.gov |
| Compound 2b | Hep3B | IC50 = 5.46 µM. | nih.gov |
| Compound 2e | Hep3B | IC50 = 12.58 µM. | nih.gov |
| F8 | Lymphoma, Leukemia (CCRF-CEM) | Induces cell death in the low micromolar range. | researchgate.net |
A primary mechanism through which thiophene carboxamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This process is often mediated by the activation of caspases, a family of proteases crucial for executing the apoptotic pathway.
The compound MB-D2 was shown to be a potent activator of caspases 3 and 7 in A375, HT-29, and MCF-7 cancer cells, an effect that was not observed in normal HaCaT keratinocyte cells, indicating a degree of cancer cell selectivity. mdpi.comnih.gov Similarly, the ortho-amino thiophene carboxamides 5 and 21 were found to induce apoptosis, which correlated with an increase in caspase-3/7 levels. nih.gov Flow cytometry analysis of breast cancer cells treated with a benzo[b]thiophene derivative also confirmed the induction of apoptosis. nih.govresearchgate.net
The thiophene derivative F8 was also found to induce apoptosis in acute lymphoblastic leukemia cells, as demonstrated by significant phosphatidylserine (B164497) externalization, a key marker of early apoptosis. researchgate.net This apoptotic induction is a critical factor in the therapeutic potential of these compounds.
Mitochondria play a central role in the life and death of a cell, making them a key target for anticancer drugs. Several thiophene carboxamide derivatives have been shown to modulate mitochondrial function to induce cell death.
The highly cytotoxic compound MB-D2 was found to cause mitochondrial depolarization in cancer cells, a key event in the intrinsic pathway of apoptosis. mdpi.com This effect was selective for cancer cells, as it was not observed in normal HaCaT cells. mdpi.comnih.gov The thiophene derivative F8 also induced significant mitochondrial depolarization in leukemia cells. researchgate.net
Beyond inducing depolarization, some derivatives target mitochondrial metabolism directly. The thiophene carboxamide analog NK-128 exhibits antitumor activity by inhibiting oxidative phosphorylation (OXPHOS), the primary energy-producing pathway in mitochondria. nih.gov This inhibition of mitochondrial complex I leads to reduced ATP production and suppresses the growth of chronic myeloid leukemia (CML) cell lines. mdpi.comnih.gov
Another intracellular target for this class of compounds is the cytoskeleton. Thiophene carboxamide derivatives designed as mimics of Combretastatin A-4 have been shown to interact with the colchicine-binding site on tubulin. nih.gov This interaction disrupts microtubule dynamics, which is essential for cell division and proliferation, leading to anticancer activity. nih.gov
Thiophene carboxamide derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases and sirtuins, which are often dysregulated in cancer. nih.govdoi.orgnih.gov
Kinase Inhibition :
LIMK1 : LIM kinases (LIMK1 and LIMK2) are involved in regulating actin dynamics and are considered promising targets for cancer therapy. nih.govmdpi.com While specific inhibitors with a thiophene carboxamide core are not prominently detailed, the broader class of kinase inhibitors includes related heterocyclic structures. biorxiv.org
MK2 : Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a downstream substrate of p38 kinase that regulates the production of inflammatory cytokines. doi.org A benzothiophene (B83047) MK2 inhibitor, PF-3644022 , has been developed and shown to be a potent, ATP-competitive inhibitor of MK2 activity. doi.orgresearchgate.net
PIM kinases : PIM-1 kinase is implicated in the progression of several cancers, including prostate cancer. nih.gov While potent inhibitors have been developed, those detailed in recent studies are often based on other heterocyclic scaffolds like 1,3,4-oxadiazoles or pyrrolo[2,3-a]carbazoles rather than thiophene carboxamides. nih.govdundee.ac.uk
Other Kinases : Ortho-amino thiophene carboxamides have demonstrated potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. nih.gov Other thiophene derivatives have been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), which functions as an oncogene in breast cancer. researchgate.net
Sirtuin Inhibition : Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, and their inhibition has emerged as a potential cancer treatment strategy. d-nb.infonih.gov A thiophene-2-carboxamide derivative, N-(4-((3-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)benzyl)oxy)phenyl)thiophene-2-carboxamide , has been identified as a highly potent and selective inhibitor of SIRT2, with an IC50 of 42 nM. nih.gov The inhibition of sirtuins like SIRT1, SIRT2, and SIRT3 is being explored for its antiproliferative effects. scispace.com
DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. nih.gov Some thiophene derivatives have been investigated for their ability to inhibit these enzymes.
Derivatives of tetrahydrobenzo[b]thiophene have been designed as potential dual inhibitors of topoisomerase I and II. researchgate.net The mechanism of action is believed to involve not only direct enzyme inhibition but also intercalation with DNA. While the core structure is a thiophene, these are distinct from simple thiophene carboxamides. The development of 5-aminoethyl substituted benzophenanthridinone derivatives as potent TOP1 inhibitors further highlights that the "aminoethyl" side chain can be a useful component in designing topoisomerase poisons. nih.gov
Other Emerging Biological Applications
Beyond their anticancer properties, derivatives of thiophene-2-carboxamide are being explored for other therapeutic applications. The thiophene core is a versatile scaffold found in compounds with a wide range of biological activities. nih.govresearchgate.net
Antibacterial Activity : Certain amino and hydroxy thiophene-2-carboxamide derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov For example, compound 7b , a derivative containing a methoxy group, showed excellent activity against P. aeruginosa. nih.gov
Antioxidant Activity : The ability to scavenge free radicals is another property observed in this chemical class. 3-amino thiophene-2-carboxamide derivatives have demonstrated notable antioxidant potential in assays, with compound 7a showing 62.0% inhibition in an ABTS assay, comparable to the standard ascorbic acid. nih.gov
These emerging applications suggest that the thiophene carboxamide scaffold holds promise for the development of a broad spectrum of therapeutic agents. nih.govnih.gov
Antioxidant Potential and Radical Scavenging Activities
Thiophene derivatives, particularly those containing an amino group, have been a subject of interest for their antioxidant properties. Research into novel thiophene-2-carboxamide derivatives has indicated that the presence and position of an amino group can significantly influence their ability to scavenge free radicals.
Studies utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method to assess antioxidant capabilities have shown that amino thiophene-2-carboxamide derivatives can be potent antioxidants. nih.gov For instance, certain 3-amino thiophene-2-carboxamide derivatives demonstrated significant radical scavenging activity, with one compound exhibiting 62.0% inhibition in an ABTS assay, a value comparable to the reference antioxidant, ascorbic acid (88.44%). nih.gov The structure-activity relationship (SAR) studies suggest that the antioxidant potency of amino thiophene-2-carboxamide derivatives can be superior to that of related hydroxyl or methyl thiophene-2-carboxamide compounds. nih.gov This enhanced activity is often attributed to the hydrogen-donating capacity of the amino group, which is crucial for neutralizing free radicals. nih.gov The general findings suggest that heterocyclic compounds containing sulfur, like thiophenes, are effective in eliminating free radicals. nih.gov
Table 1: Antioxidant Activity of Amino Thiophene-2-Carboxamide Derivatives Data derived from studies on related 3-amino thiophene-2-carboxamide compounds.
| Compound Derivative | Assay Method | Antioxidant Activity (% Inhibition) | Reference Standard (Ascorbic Acid) |
|---|---|---|---|
| 3-amino thiophene-2-carboxamide (7a) | ABTS | 62.0% | 88.44% |
| Other 3-amino thiophene-2-carboxamide derivatives (7a-c) | ABTS | 46.9% - 62.0% | 88.44% |
Receptor Ligand and Modulation Studies (e.g., TRPM8 Antagonism)
The Transient Receptor Potential Melastatin-8 (TRPM8) channel is a non-selective cation channel recognized as a sensor for cold temperatures and cooling agents like menthol. researchgate.netnih.gov Its involvement in various physiological and pathological processes, including pain and thermoregulation, makes it a significant therapeutic target. nih.govresearchgate.net The development of TRPM8 antagonists is an active area of research for conditions such as neuropathic pain and cold allodynia. researchgate.netmdpi.com
While direct studies on 5-(2-Aminoethyl)thiophene-2-carboxamide as a TRPM8 antagonist are not prominent in the available literature, the activity of structurally related compounds provides a basis for potential investigation. A model TRPM8 antagonist, AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide), notably features a 2-thienylmethyl group, highlighting that a thiophene moiety can be a key structural component for interaction with the TRPM8 channel. researchgate.netmdpi.com Research on other potent antagonists has also identified the importance of moieties like the (2-aminoethyl) group in different molecular scaffolds. nih.gov The exploration of β-lactam derivatives as TRPM8 antagonists has further established that specific amide structures can yield high potency. mdpi.com These findings suggest that the combination of a thiophene ring, a carboxamide linker, and an aminoethyl side chain, as present in this compound, represents a structural motif worthy of investigation for TRPM8 modulation.
Table 2: Activity of Structurally Related TRPM8 Antagonists This table presents data for compounds structurally related to this compound to provide context for potential activity.
| Compound | Key Structural Feature | Reported Activity |
|---|---|---|
| AMTB | Contains a 2-thienylmethyl group | Known TRPM8 antagonist. researchgate.net |
| PBMC | Contains a (2-aminoethyl)carbamate group | Potent and selective TRPM8 inhibitor with an IC50 < 1 nM. nih.gov |
| β-lactam derivatives | Amide-containing core structure | Exhibit potent and selective TRPM8 antagonist activity. mdpi.com |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of neurodegenerative diseases like Alzheimer's disease. nih.gov While AChE inhibitors are a primary treatment choice, dual inhibitors or selective BChE inhibitors are gaining attention for potentially offering better long-term efficacy and fewer side effects. nih.gov
The therapeutic potential of various heterocyclic compounds, including thiophene derivatives, as cholinesterase inhibitors has been explored. For example, a series of 4-amino-5,6,7,8-tetrahydro-2,3-diphenylthieno[2,3-b]quinoline, which contains a fused thiophene ring system, was found to be a competitive inhibitor of AChE. researchgate.net Similarly, other research has focused on carboxamide derivatives as potential AChE inhibitors. A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives was designed and evaluated, with one compound showing potent inhibitory activity against AChE (IC₅₀ = 0.88 µM) and weaker activity against BChE, indicating it is a dominant AChE inhibitor. nih.gov These studies underscore that the thiophene ring and the carboxamide functional group are present in molecules with demonstrated cholinesterase inhibitory activity. The specific structure of this compound, combining these elements, suggests it may be a candidate for evaluation in this context.
Table 3: Cholinesterase Inhibition by Related Thiophene and Carboxamide Derivatives Data from various studies on compounds containing thiophene or carboxamide moieties.
| Compound Class | Target Enzyme | Reported IC50 Values |
|---|---|---|
| 2-(2-oxoethyl)pyrimidine-5-carboxamide derivative (10q) | AChE | 0.88 ± 0.78 µM nih.gov |
| 2-(2-oxoethyl)pyrimidine-5-carboxamide derivative (10q) | BChE | 10.0 ± 1.30 µM nih.gov |
| 5-Arylidene-N,N-diethylthiobarbiturate (Compound 18) | BChE | 82.25 ± 0.07 µM jcsp.org.pk |
| Tetrahydrofuro/thieno[2,3-b]quinolines | AChE | Showed competitive inhibition; one compound was three-fold less active than tacrine. researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to understand how ligands, such as derivatives of thiophene-2-carboxamide, interact with the active sites of biological targets like enzymes and receptors.
Studies on various thiophene (B33073) carboxamide derivatives have utilized molecular docking to elucidate their inhibitory mechanisms against several protein targets. For instance, docking analyses have been performed to investigate the interactions of amino thiophene-2-carboxamide derivatives with antioxidant and bacterial proteins. nih.govnih.gov These studies reveal crucial interactions between the amino acid residues of the enzyme's active site and the ligand. Similarly, ortho-amino thiophene carboxamide derivatives have been docked into the binding sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin to explain their inhibitory activities against these cancer-related targets. nih.govnih.gov
The analysis of these docking poses highlights the importance of specific intermolecular interactions in stabilizing the ligand-protein complex. Common interactions observed for this class of compounds include:
Hydrogen Bonds: The amide and amino groups on the thiophene carboxamide scaffold frequently act as hydrogen bond donors and acceptors, forming key connections with polar residues in the protein's active site.
Hydrophobic Interactions: The thiophene ring and any associated aryl substituents often engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Stacking: The aromatic nature of the thiophene ring can lead to pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
In one study, docking of thiophene-2-carboxamide derivatives into the active site of Protein Tyrosine Phosphatase 1B (PTP1B), an oncogene, revealed essential interactions that contribute to their inhibitory activity. researchgate.net Another related compound, (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, was identified as a promising inhibitor of HIV-1 Reverse Transcriptase through virtual screening and docking, which showed a high number of interactions with active site residues. researchgate.net These examples underscore the power of molecular docking to identify potential therapeutic targets for 5-(2-Aminoethyl)thiophene-2-carboxamide and guide the design of more potent analogues.
| Target Protein | PDB ID | Key Interacting Residues (Example) | Type of Interaction | Reference |
| Antioxidant/Bacterial Protein | 2AS1 | Not Specified | Hydrogen Bonding, Hydrophobic | nih.govnih.gov |
| VEGFR-2 | Not Specified | Not Specified | Hydrogen Bonding, Hydrophobic | nih.govnih.gov |
| Tubulin | Not Specified | Not Specified | Not Specified | nih.govnih.gov |
| HIV-1 Reverse Transcriptase | 1DLO | Not Specified | Multiple Interactions | researchgate.net |
| PTP1B | Not Specified | Not Specified | Essential Key Interactions | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors that influence activity, QSAR studies can predict the potency of novel compounds and guide the synthetic efforts toward more effective drug candidates.
For thiophene derivatives, 2D and 3D-QSAR models have been successfully developed to explore the structural requirements for various biological activities. A 2D-QSAR study on a series of thiophene derivatives as c-Jun NH2-terminal kinase-1 (JNK1) inhibitors identified several important descriptors that correlate with inhibitory activity. brieflands.combrieflands.com The reliability of the developed model was confirmed through robust statistical parameters. brieflands.com
Key molecular descriptors often found to be significant in QSAR models for thiophene-based compounds include:
Topological Descriptors: Such as the Balaban Topological index, which describes the branching and shape of the molecule. brieflands.combrieflands.com
Electronic Descriptors: Like Bond Dipole Moment and VAMP Total Dipole, which relate to the electronic distribution within the molecule. brieflands.combrieflands.com
Steric Descriptors: For example, Verloop L, which quantifies the size and shape of substituents. brieflands.combrieflands.com
Hydrophobic Descriptors: Such as LogP, which measures the lipophilicity of the compound or its substituents. brieflands.combrieflands.com
In another study focusing on the antitumor activity of heterocyclic amides from the thiophene series, QSAR models identified molecular volume, the sum of hydrophobic surfaces, and the presence of an easily ionizable group as crucial properties for activity against cancer cell lines. nih.gov The development of such models for this compound would involve synthesizing a series of analogues with systematic variations in their structure, evaluating their biological activity, and then using statistical methods to build a predictive model based on calculated molecular descriptors.
| QSAR Study Focus | Key Descriptors Identified | Statistical Parameters (Example) | Reference |
| JNK1 Inhibition | Verloop L, Bond Dipole Moment, LogP, Balaban Index | r² = 0.90, r²cv = 0.88 | brieflands.combrieflands.com |
| Antitumor Activity | Molecular Volume, Hydrophobic Surface Area, Ionizable Groups | Not Specified | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and reactivity. For thiophene-2-carboxamide derivatives, DFT calculations are employed to understand their fundamental properties, which in turn helps in interpreting their biological activity.
DFT studies, often using the B3LYP functional with a 6-31G(d,p) basis set, have been conducted on various substituted thiophene-2-carboxamide derivatives to analyze their shapes and electronic characteristics. nih.govnih.gov A key focus of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEH-L) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and greater ease of charge transfer within the molecule. nih.govnih.gov
For instance, studies have shown that 3-amino thiophene-2-carboxamide derivatives exhibit a close HOMO-LUMO energy gap, which may correlate with their observed antioxidant and antibacterial activities. nih.govnih.gov DFT calculations are also used to optimize the molecular geometry and determine parameters like bond lengths and angles. nih.gov This can reveal important structural features, such as intramolecular hydrogen bonds, which can influence the molecule's conformation and its ability to interact with a biological target. nih.gov The charge transfer within the molecule, another important aspect for understanding reactivity, can be analyzed through HOMO-LUMO distributions. researchgate.net
| DFT Calculation Focus | Key Properties Investigated | Computational Method (Example) | Findings | Reference |
| Electronic Properties | HOMO-LUMO Energy Gap (ΔEH-L) | B3LYP/6-31G(d,p) | Amino derivatives have a close energy gap, suggesting higher reactivity. | nih.govnih.gov |
| Molecular Geometry | Bond Lengths, Bond Angles | B3LYP/6-31G(d,p) | Identified intramolecular hydrogen bonds influencing conformation. | nih.gov |
| Reactivity Analysis | Charge Transfer | DFT | Charge transfer occurs within the molecule, influencing its reactivity. | researchgate.net |
Rational Design and Virtual Screening Methodologies for Novel Analogues
Rational design and virtual screening are computational strategies that leverage the structural information of a biological target and known active compounds to discover and design new, more potent ligands. These methodologies are central to modern drug discovery and are highly applicable to the development of novel analogues of this compound.
The process often begins by identifying a "pharmacophore," which is the essential three-dimensional arrangement of functional groups required for biological activity. For thiophene carboxamides, the ortho-amino-aryl carboxamide moiety has been identified as a key pharmacophore for certain activities. researchgate.net Based on this template, novel molecular designs can be generated. For example, researchers have designed and synthesized new thiophene carboxamides as dual inhibitors of VEGFR and mitosis by extending the core structure with different linkers and substituted groups. nih.govnih.gov
Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. This can be done through structure-based methods, such as docking thousands of compounds into a protein's active site, or ligand-based methods, which search for compounds that are structurally similar to known active molecules. This approach was used to screen a database of 4-thiazolidinone (B1220212) derivatives, leading to the identification of a thiophene-containing compound as a potential inhibitor of HIV-1 reverse transcriptase. researchgate.net
The rational design process for novel analogues of this compound would follow these steps:
Target Identification: Select a relevant biological target based on disease pathology.
Pharmacophore Modeling: Use known active thiophene carboxamides to build a pharmacophore model.
Virtual Screening: Screen large compound libraries against the pharmacophore model or by docking into the target's active site.
Hit Selection and Optimization: Select the most promising "hits" from the screening and use computational tools (docking, DFT) to suggest modifications that could improve binding affinity and selectivity.
Synthesis and Biological Evaluation: Synthesize the designed analogues and test them experimentally to validate the computational predictions.
This iterative cycle of design, computation, synthesis, and testing is a powerful strategy for accelerating the discovery of new therapeutic agents based on the this compound scaffold. mdpi.com
Future Directions and Translational Research Perspectives for 5 2 Aminoethyl Thiophene 2 Carboxamide Research
Development of Advanced Chemical Probes for Biological Systems
To elucidate the mechanism of action and identify the biological targets of 5-(2-Aminoethyl)thiophene-2-carboxamide, the development of advanced chemical probes is a crucial next step. These probes can be instrumental in visualizing and tracking the molecule within cellular systems.
One promising avenue is the design of fluorescent probes . By chemically modifying the this compound core with a fluorophore, researchers can create tools for bioimaging applications. nih.govnih.gov The primary amine on the ethyl side chain offers a convenient handle for conjugation with various fluorescent dyes without significantly altering the core structure, which could be essential for retaining biological activity. The choice of fluorophore can be tailored for specific applications, such as selecting near-infrared (NIR) dyes for deep-tissue imaging. mdpi.com
Another powerful approach is the development of photoaffinity probes . These probes incorporate a photoreactive group that, upon activation with light, forms a covalent bond with nearby interacting proteins. This allows for the "capturing" of target proteins for subsequent identification by proteomic techniques.
Furthermore, the synthesis of clickable chemical probes represents a state-of-the-art strategy. researchgate.net By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the structure of this compound, researchers can utilize click chemistry for the attachment of reporter tags like biotin or fluorescent dyes in a highly specific manner within a complex biological environment. website-files.comwikipedia.orgthermofisher.com This methodology is particularly advantageous for in situ labeling and target identification in living cells. nih.gov
| Probe Type | Application | Key Features |
| Fluorescent Probes | Bioimaging, cellular localization studies | Covalent attachment of a fluorophore |
| Photoaffinity Probes | Covalent capture of target proteins | Incorporation of a photoreactive group |
| Clickable Probes | In situ labeling, target identification | Contains a bioorthogonal handle (e.g., azide, alkyne) |
Scaffold Diversification and Library Synthesis for Enhanced Activity
The inherent structure of this compound provides a versatile scaffold for the generation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize biological activity. nih.govresearchgate.netespublisher.com
Scaffold hopping is a valuable strategy to identify isofunctional molecules with different core structures. mdpi.comnih.gov By replacing the thiophene (B33073) ring with other five- or six-membered heterocycles, it may be possible to discover novel chemotypes with improved potency, selectivity, or pharmacokinetic properties. The 2-aminoethyl and carboxamide substituents can be maintained as key pharmacophoric elements during this process.
Furthermore, a combinatorial library synthesis approach can be employed to systematically modify the core scaffold. The primary amine and the carboxamide nitrogen offer reactive sites for the introduction of a wide variety of substituents. For instance, acylation or alkylation of the amino group can lead to a diverse set of amides and secondary or tertiary amines. Similarly, the carboxamide can be modified to explore the impact of different N-substituents on biological activity. High-throughput screening of these libraries against various biological targets can accelerate the discovery of lead compounds. nih.govnih.gov
| Diversification Strategy | Goal | Example Modification |
| Scaffold Hopping | Discover novel core structures with similar activity | Replace thiophene with furan (B31954), pyrrole, or pyridine |
| Library Synthesis | Explore Structure-Activity Relationships (SAR) | Acylation of the aminoethyl side chain |
| Functional Group Modification | Optimize potency and selectivity | N-alkylation of the carboxamide |
Integration with Systems Biology Approaches for Target Deconvolution
Identifying the specific molecular targets of this compound is fundamental to understanding its biological effects. nih.govresearchgate.net Systems biology, which integrates various "omics" data, offers a powerful platform for target deconvolution. researchgate.netdavuniversity.org
Chemical proteomics is a key technique in this regard. mdpi.com By immobilizing an analog of this compound onto a solid support, it can be used as an affinity-based probe to pull down its binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry.
Moreover, computational approaches play an increasingly important role in target identification. pharmafocuseurope.comalliedacademies.orgnih.govresearchgate.net Molecular docking studies can predict potential binding interactions of this compound with known protein structures. nih.gov This can help to prioritize potential targets for experimental validation. Network pharmacology can then be used to analyze the predicted targets within the context of biological pathways to understand the compound's potential systemic effects. nih.gov
| Approach | Methodology | Outcome |
| Chemical Proteomics | Affinity-based pulldown with immobilized compound followed by mass spectrometry | Identification of direct binding proteins |
| Molecular Docking | In silico prediction of binding modes to protein structures | Prioritization of potential molecular targets |
| Network Pharmacology | Analysis of predicted targets in biological pathways | Understanding of systemic effects and mechanism of action |
Methodological Advancements in Synthesis and Characterization for Complex Architectures
Future research on this compound and its derivatives will likely involve the creation of more complex molecular architectures, necessitating advancements in synthetic and characterization methodologies. mdpi.comorganic-chemistry.org
The development of novel, efficient, and regioselective synthetic routes to functionalized thiophenes is an ongoing area of research. organic-chemistry.org This includes the exploration of metal-catalyzed cross-coupling reactions to introduce substituents at specific positions of the thiophene ring, as well as the development of one-pot, multi-component reactions to streamline the synthesis of derivatives. nih.gov
The synthesis of more complex structures, such as macrocyclic thiophene carboxamides , could lead to compounds with unique conformational properties and potentially enhanced binding affinities for their biological targets. rsc.org
Advanced characterization techniques will be essential to confirm the structures of these complex molecules. While standard techniques like NMR and mass spectrometry are fundamental, more sophisticated methods may be required. For instance, X-ray crystallography can provide definitive three-dimensional structural information, which is invaluable for understanding structure-activity relationships and for guiding computational modeling studies. nih.govresearchgate.net
| Area of Advancement | Focus | Importance |
| Synthetic Methodology | Development of efficient and regioselective reactions | Enables the creation of diverse and complex derivatives |
| Complex Architectures | Synthesis of macrocycles and other constrained structures | Exploration of novel conformational space and binding modes |
| Advanced Characterization | X-ray crystallography and advanced NMR techniques | Unambiguous structure determination for complex molecules |
Q & A
Q. What are the optimal synthetic routes for 5-(2-Aminoethyl)thiophene-2-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a 2-aminoethylamine group. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or thionyl chloride to form an acyl chloride intermediate.
- Amide bond formation : React the activated acid with 2-aminoethylamine under inert conditions (N₂ atmosphere) to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Monitoring : Track progress via TLC using eluents such as n-hexane:ethyl acetate (7:3) .
- Purification : Column chromatography (silica gel) with gradient elution (petroleum ether:ethyl acetate) yields high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use multimodal analytical techniques:
- Spectroscopy :
- IR : Confirm amide bonds (C=O stretch ~1670 cm⁻¹) and amine groups (N-H stretch ~3400–3420 cm⁻¹) .
- ¹H-NMR : Identify aromatic protons (δ 6.90–7.3 ppm for thiophene) and NH₂ signals (δ ~7.80 ppm) .
- Chromatography :
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
- Elemental analysis : Validate molecular formula (e.g., C₈H₁₀N₂OS) .
Advanced Research Questions
Q. What strategies can mitigate side reactions during the functionalization of this compound?
- Methodological Answer :
- Protecting groups : Temporarily block the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks during derivatization .
- Regioselective modifications : Employ directing groups (e.g., electron-withdrawing substituents) to control reactivity at specific positions on the thiophene ring .
- Temperature control : Low temperatures (−78°C) minimize decomposition in reactions involving strong electrophiles (e.g., BBr₃ for demethylation) .
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases, GPCRs) .
- QSAR models : Corrogate substituent effects (e.g., electron-donating groups on the thiophene ring) with bioactivity data to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to optimize lead compounds .
Q. What experimental approaches validate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic studies :
- Flow cytometry : Assess apoptosis via Annexin V/PI staining .
- Western blotting : Measure expression of apoptosis markers (e.g., caspase-3, Bcl-2) .
- In vivo models : Evaluate efficacy in xenograft mice, monitoring tumor volume and survival rates .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Replicate conditions : Ensure identical reagents, solvent purity, and equipment (e.g., microwave synthesizer vs. conventional heating) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials, dimerization products) .
- Statistical validation : Perform triplicate experiments with error margins <5% to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
